3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Dihydrobenzofuran Moiety: This step involves the sulfonylation of the dihydrobenzofuran ring, followed by its attachment to the piperidine ring through a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the quinazoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in pharmaceuticals and agrochemicals.
Dihydrobenzofuran Derivatives: Compounds containing the dihydrobenzofuran moiety, which are explored for their biological activities.
Uniqueness
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c22-14-1-3-18-17(12-14)20(26)25(21(27)23-18)15-5-8-24(9-6-15)31(28,29)16-2-4-19-13(11-16)7-10-30-19/h1-4,11-12,15H,5-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFPFMCAPZADSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.